molecular formula C13H13N7O2S B2986417 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1323669-22-2

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Cat. No.: B2986417
CAS No.: 1323669-22-2
M. Wt: 331.35
InChI Key: CXZWCKKSGLMIAA-UHFFFAOYSA-N
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Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, which contribute to its diverse chemical reactivity and biological activity.

Scientific Research Applications

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate acylhydrazine with a nitrile.

    Thiazole ring synthesis: This often involves the condensation of a thioamide with a haloketone.

    Coupling reactions: The oxadiazole and thiazole intermediates are then coupled through a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at specific sites, particularly at the methyl group on the oxadiazole ring.

    Reduction: Reduction reactions can target the oxadiazole or thiazole rings, potentially leading to ring opening or hydrogenation.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the heterocyclic rings or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., solvents, temperature) facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully hydrogenated heterocyclic system.

Mechanism of Action

The mechanism by which N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide exerts its effects is often related to its interaction with biological macromolecules. This can include:

    Binding to enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.

    Receptor interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    DNA/RNA interaction: Intercalating into nucleic acids, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

    N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O2S/c1-8-17-11(22-20-8)6-16-10(21)5-9-7-23-13(18-9)19-12-14-3-2-4-15-12/h2-4,7H,5-6H2,1H3,(H,16,21)(H,14,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZWCKKSGLMIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CC2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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